Angiotensin III, human, mouse (TFA)
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Overview
Description
Angiotensin III, human, mouse (TFA) is a heptapeptide agonist that plays a significant role in the renin-angiotensin system. It interacts with angiotensin 1 and angiotensin 2 receptors, exhibiting a higher affinity for angiotensin 2 receptors . This compound is crucial in regulating blood pressure, fluid balance, and various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin III, human, mouse (TFA) is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .
Industrial Production Methods: Industrial production of Angiotensin III, human, mouse (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Angiotensin III, human, mouse (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, affecting the peptide’s activity.
Reduction: Reduction reactions can reverse oxidation effects, restoring the peptide’s original structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity, which can be used for various research purposes .
Scientific Research Applications
Angiotensin III, human, mouse (TFA) has numerous applications in scientific research:
Mechanism of Action
Angiotensin III, human, mouse (TFA) exerts its effects by binding to angiotensin 1 and angiotensin 2 receptors. This binding triggers a cascade of molecular events, leading to vasoconstriction, aldosterone synthesis, and increased blood pressure . The compound’s interaction with these receptors also influences sodium excretion and fluid balance .
Comparison with Similar Compounds
Angiotensin II: Another peptide in the renin-angiotensin system with similar functions but higher vasoconstrictive activity.
Angiotensin I: A precursor to Angiotensin II and Angiotensin III, with less biological activity.
Angiotensin (1-7): A peptide with counter-regulatory effects, promoting vasodilation and anti-inflammatory responses.
Uniqueness: Angiotensin III, human, mouse (TFA) is unique due to its higher affinity for angiotensin 2 receptors and its specific role in sodium excretion and blood pressure regulation . Its distinct binding properties and physiological effects make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C48H67F3N12O11 |
---|---|
Molecular Weight |
1045.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H66N12O9.C2HF3O2/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;3-2(4,5)1(6)7/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);(H,6,7)/t27-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 |
InChI Key |
KUKUOXUOOSIHED-BZDVFTEGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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